molecular formula C8H11N3O2S B10843646 4-(Allylamino)-3-pyridinesulfonamide CAS No. 76254-81-4

4-(Allylamino)-3-pyridinesulfonamide

Cat. No.: B10843646
CAS No.: 76254-81-4
M. Wt: 213.26 g/mol
InChI Key: HYUSVYAJBKXAKB-UHFFFAOYSA-N
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Description

4-(Allylamino)-3-pyridinesulfonamide is a synthetic organic compound featuring a pyridine ring core substituted with a sulfonamide group and an allylamino moiety. This structure classifies it within the sulfonamide family, a group known for its diverse pharmacological activities. Sulfonamides are historically significant as antibacterial agents, where they function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS). This inhibition disrupts the folate synthesis pathway, which is essential for bacterial DNA synthesis . Beyond their antibacterial effects, sulfonamide-based structures are extensively investigated in medicinal chemistry for their potential as enzyme inhibitors. The specific molecular architecture of this compound, combining a sulfonamide with an unsaturated allyl group, makes it a valuable and versatile building block (synthon) for chemical synthesis. Researchers can utilize this compound in the design and development of novel molecules, particularly for targeting carbonic anhydrases or for creating libraries of compounds in structure-activity relationship (SAR) studies. The allylamino group presents a reactive handle for further chemical modifications, such as cross-coupling reactions or nucleophilic additions, enabling the exploration of new chemical space in drug discovery programs . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

76254-81-4

Molecular Formula

C8H11N3O2S

Molecular Weight

213.26 g/mol

IUPAC Name

4-(prop-2-enylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H11N3O2S/c1-2-4-11-7-3-5-10-6-8(7)14(9,12)13/h2-3,5-6H,1,4H2,(H,10,11)(H2,9,12,13)

InChI Key

HYUSVYAJBKXAKB-UHFFFAOYSA-N

Canonical SMILES

C=CCNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Derivatization of 4 Allylamino 3 Pyridinesulfonamide

Strategic Approaches for the Synthesis of 4-Aminopyridine-3-sulfonamide Scaffolds

The synthesis of the 4-aminopyridine-3-sulfonamide scaffold is a critical process, underpinning the development of a wide array of derivatives. The strategic approach to its synthesis is multi-stepped, involving the careful construction and functionalization of precursors.

Precursor Synthesis and Functionalization (e.g., 4-Chloropyridine-3-sulfonamide (B47618) hydrochloride)

A key precursor for the synthesis of 4-(allylamino)-3-pyridinesulfonamide is 4-chloropyridine-3-sulfonamide hydrochloride. chemicalbook.com The synthesis of this intermediate often starts from 4-hydroxypyridine-3-sulfonic acid. In a common procedure, this starting material is treated with phosphorus oxychloride and phosphorus trichloride, followed by the introduction of chlorine gas. This process effectively converts the hydroxyl group into a chloro group and the sulfonic acid into a sulfonyl chloride. Subsequent workup, including distillation and purification, yields 4-chloropyridine-3-sulfonyl chloride. google.com This sulfonyl chloride can then be converted to the corresponding sulfonamide, 4-chloropyridine-3-sulfonamide, which is a versatile building block in medicinal chemistry. google.comnbinno.com The hydrochloride salt of this compound is often used in subsequent reactions. chemicalbook.com

Another approach to a related precursor, 4-chloropyridine, involves the direct chlorination of pyridine (B92270) using reagents like sulfuryl chloride, phosphorus oxychloride, or phosphorus pentachloride. google.com

Nucleophilic Substitution Reactions for Amine Introduction

The introduction of the amine group at the C4 position of the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. vaia.com The chlorine atom at the C4 position of 4-chloropyridine-3-sulfonamide is susceptible to displacement by a nucleophile. nih.gov In this reaction, an amine, such as allylamine (B125299), acts as the nucleophile, attacking the electron-deficient C4 carbon of the pyridine ring. The electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group facilitates this substitution. vaia.comnih.gov

The reaction is often carried out by heating a mixture of 4-chloropyridine-3-sulfonamide hydrochloride and the desired amine, such as m-toluidine (B57737) in the synthesis of a related analog, in a suitable solvent like water. chemicalbook.com The reaction's progress can be monitored using techniques like HPLC. chemicalbook.com This method provides a direct route to introduce a variety of amino groups onto the pyridine scaffold.

Regioselective Synthesis of this compound

The synthesis of this compound from 4-chloropyridine-3-sulfonamide and allylamine is an example of a regioselective reaction. The nucleophilic attack preferentially occurs at the C4 position due to the electronic properties of the pyridine ring, which is activated for nucleophilic substitution at the ortho and para positions relative to the ring nitrogen. The presence of the electron-withdrawing sulfonamide group further influences the regioselectivity.

Recent advancements in synthetic methodology have explored novel approaches for regioselective functionalization of pyridines, such as the use of blocking groups to direct Minisci-type alkylations to the C4 position. nih.gov While not directly applied to the synthesis of this compound in the provided context, these methods highlight the ongoing efforts to achieve precise control over the functionalization of pyridine rings. nih.gov Furthermore, palladium-catalyzed intermolecular carboamination of allylamines represents another advanced strategy for the regioselective synthesis of complex amines. chemrxiv.orgresearchgate.net

Synthesis of Analogs and Derivatives for Structure-Activity Relationship (SAR) Studies

To understand how the chemical structure of this compound relates to its biological activity, chemists synthesize a variety of analogs and derivatives. These modifications are systematically made to different parts of the molecule to probe the structure-activity relationship (SAR).

Modifications of the N-Allyl Moiety

The N-allyl group of this compound is a key site for chemical modification. The Tsuji-Trost reaction, a palladium-catalyzed allylation, provides a flexible method for synthesizing a wide range of primary and secondary allyl amine derivatives. nih.gov This reaction can be performed under mild conditions and is tolerant of various functional groups, making it a valuable tool for creating analogs with different substituents on the allyl chain. nih.gov These modifications can influence the compound's interaction with its biological target.

Substituent Variations on the Pyridine Ring

Modifying the substituents on the pyridine ring is another crucial strategy in SAR studies. The electronic properties and steric bulk of these substituents can significantly impact the molecule's affinity, efficacy, and selectivity for its target. nih.govresearchgate.net For instance, in studies of other 4-aminopyridine (B3432731) derivatives, the introduction of small, electron-donating groups has been shown to improve biological activity. biorxiv.orgnih.gov The position of substituents on the pyridine ring also plays a critical role in determining the biological profile of the compounds. nih.govnih.gov Researchers have explored a wide range of substituents, including methyl, methoxy, and trifluoromethyl groups, to fine-tune the properties of the 4-aminopyridine core. biorxiv.orgnih.gov

Derivatization at the Sulfonamide Group

The sulfonamide group (–SO₂NH₂) of this compound is a key site for chemical modification, allowing for the synthesis of a variety of derivatives. A significant route for this derivatization is the reaction with isocyanates, which transforms the primary sulfonamide into an N-acylsulfonamide or, more specifically, a sulfonylurea-type derivative.

This reaction typically involves treating the parent pyridinesulfonamide with an appropriate isocyanate (e.g., ethyl isocyanate, isopropyl isocyanate) in a suitable solvent such as dichloromethane. The presence of a base like triethylamine (B128534) is often used to facilitate the reaction. The nucleophilic nitrogen of the sulfonamide attacks the electrophilic carbon of the isocyanate, leading to the formation of a new N-C bond.

Table 1: Examples of Derivatization at the Pyridinesulfonamide Sulfonamide Group

Starting MaterialReagentProductReference
3-Sulfonamido-4-(3-methylphenyl)amino-pyridineIsopropyl Isocyanate3-Isopropylcarbamoyl-sulfonamido-4-(3-methylphenyl)amino-pyridine scirp.org
3-Sulfamido-4-(3-chlorophenyl)-amino-pyridineEthyl IsocyanateN/A nih.gov
[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]amineEthyl Isocyanate (presumed)[[4-[(3-Methylphenyl)amino]-3-pyridinyl]sulfonyl]carbamic Acid Ethyl Ester chemicalbook.com

Novel Synthetic Strategies and Methodological Advancements

The synthesis of substituted pyridinesulfonamides is an area of active research, driven by the need for more efficient, selective, and sustainable chemical processes. Advances in transition-metal catalysis and the application of green chemistry principles are at the forefront of these new methodological developments.

Catalytic Approaches in Pyridinesulfonamide Synthesis

Modern organic synthesis increasingly relies on catalytic methods to construct complex molecular scaffolds like the substituted pyridine ring. While traditional syntheses often involve multi-step sequences, novel catalytic approaches offer more direct routes. Rhodium-based catalysts, in particular, have shown significant promise in the synthesis of highly substituted pyridines.

One such advanced strategy involves the rhodium-catalyzed reaction of α,β-unsaturated ketoximes with alkynes. acs.org This method allows for the construction of the pyridine ring with control over the placement of multiple substituents in a single step. acs.org Another innovative approach utilizes a rhodium carbenoid-induced ring expansion of isoxazoles, which, after oxidation, yields highly functionalized pyridines. organic-chemistry.org These methods represent the cutting edge of heterocyclic chemistry, providing pathways to complex pyridine cores that can subsequently be sulfonated and aminated to produce compounds like this compound.

These catalytic systems offer significant advantages over classical condensation methods, including higher efficiency, broader functional group tolerance, and the ability to create complex substitution patterns that are difficult to achieve otherwise. organic-chemistry.org

Table 2: Overview of Novel Catalytic Approaches for Pyridine Synthesis

Catalytic SystemStarting MaterialsKey FeaturesReference
Rhodium(III) Catalysisα,β-Unsaturated Oximes, AlkynesMild conditions, low catalyst loading, complementary selectivity with different ligands. nih.gov
Rhodium(I) Catalysisα,β-Unsaturated Ketoximes, AlkynesOne-pot synthesis of highly substituted pyridines via C-H activation. acs.org
Rhodium(II) CatalysisIsoxazoles, Vinyldiazo CompoundsFormal insertion of a rhodium vinylcarbenoid followed by rearrangement and oxidation. organic-chemistry.org

Green Chemistry Principles in Synthesis Optimization

The principles of green chemistry, which aim to reduce waste and environmental impact, are increasingly being applied to the synthesis of pharmaceutical intermediates. The synthesis of pyridinesulfonamide derivatives provides clear examples of this trend.

A key development is the use of water as a reaction solvent, replacing more hazardous organic solvents. The synthesis of 4-(3'-methylphenyl)amino-3-pyridinesulfonamide, a close analog of the title compound, can be effectively carried out in water by reacting 4-chloro-3-pyridinesulfonamide hydrochloride with m-toluidine. chemicalbook.com This method is not only environmentally benign but also simplifies product isolation, as the product precipitates from the reaction mixture upon pH adjustment. chemicalbook.com

An alternative "green" approach employs n-butanol as the solvent. While not as inherently green as water, n-butanol is a more desirable solvent than many chlorinated or aromatic hydrocarbons. This method has been shown to produce the hydrochloride salt of the product in a high yield (98%) and with excellent purity (99.96% by HPLC). These approaches demonstrate a commitment to optimizing synthetic routes not only for yield and purity but also for environmental sustainability. nih.govsemanticscholar.org

Table 3: Comparison of Synthetic Methods for a Pyridinesulfonamide Analog

ParameterAqueous Methodn-Butanol MethodReference
Solvent Watern-Butanol chemicalbook.com
Base None (starting amine is sufficient)Sodium Carbonate
Reaction Temperature 90°CReflux chemicalbook.com
Yield ~92% (wet weight)98% chemicalbook.com
Purity (HPLC) >99.8% (after purification)99.96% chemicalbook.com
Green Aspect Use of water as a safe, non-toxic solvent.High yield, use of a less hazardous organic solvent. chemicalbook.com

Purity and Characterization Methodologies for Synthetic Compounds

Ensuring the purity and confirming the structure of synthesized compounds are critical steps in chemical research and development. A multi-step purification and characterization process is typically employed for pyridinesulfonamide derivatives.

Following synthesis, the crude product is often isolated by filtration after precipitation from the reaction mixture. chemicalbook.com A common and effective purification technique involves treating a methanolic solution of the compound with activated charcoal (e.g., Darco KB). chemicalbook.com This step is designed to remove colored impurities. The charcoal is subsequently removed by filtering the hot solution through a pad of a filter aid like celite. The purified product is then precipitated by the addition of water and isolated by vacuum filtration. chemicalbook.com

The identity and purity of the final compound are confirmed using a suite of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the standard method for determining purity, with values often exceeding 99.8%. chemicalbook.com Structural elucidation is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy. For a related compound, 4-(3'-methylphenyl)amino-3-pyridinesulfonamide, the ¹H NMR spectrum in DMSO-d₆ shows characteristic signals for the methyl protons, aromatic protons, and sulfonamide protons. chemicalbook.com Other spectroscopic methods such as Fourier-Transform Infrared (FT-IR) spectroscopy and Mass Spectrometry (MS) are also used to confirm the presence of functional groups and the molecular weight of the compound.

Table 4: Purity and Characterization Techniques

TechniquePurposeTypical FindingsReference
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring.Purity >99.8% (area/area). chemicalbook.com
Nuclear Magnetic Resonance (¹H NMR) Structural confirmation and elucidation.Characteristic chemical shifts for aromatic, amino, and alkyl protons. chemicalbook.com
Recrystallization/Precipitation Purification of the final product.Isolation of a solid with high purity. chemicalbook.com
Activated Charcoal (Darco KB) Treatment Removal of colored impurities.Results in a less colored, purer final product. chemicalbook.com
Melting Point Characterization and purity check.A sharp, defined melting range indicates high purity.
Fourier-Transform Infrared (FT-IR) Spectroscopy Identification of functional groups.Characteristic absorptions for N-H, S=O, and aromatic C-H bonds.
Mass Spectrometry (MS) Determination of molecular weight.Provides the mass-to-charge ratio corresponding to the molecular ion.

Computational Chemistry and Molecular Modeling Studies of 4 Allylamino 3 Pyridinesulfonamide

In Silico Design and Virtual Library Generation of Pyridinesulfonamide Analogs

The process of drug discovery can be significantly accelerated through the use of in silico design and the generation of virtual libraries. This approach allows for the conceptualization and evaluation of a vast number of molecular structures without the need for immediate chemical synthesis.

For pyridinesulfonamide analogs, this process begins with a core scaffold, in this case, 4-(allylamino)-3-pyridinesulfonamide. nih.gov By systematically modifying various parts of the molecule, such as the allyl group or the sulfonamide moiety, a diverse library of virtual compounds can be created. nih.govnih.gov This allows researchers to explore a wide chemical space and identify derivatives with potentially improved pharmacological properties. For instance, a library of 88 pyrimidine-sulfonamide hybrid inhibitors was generated to explore their potential as BRAFV600E inhibitors. nih.gov

The design of these virtual libraries is often guided by known structure-activity relationships (SAR) and the desired properties for a particular therapeutic target. nih.govnih.gov Computational tools are employed to generate these analogs and to predict their basic physicochemical properties, laying the groundwork for further computational analysis. researchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govmdpi.com This method is instrumental in understanding how a ligand, such as a this compound analog, might interact with a biological target, typically a protein. strath.ac.ukekb.eg

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict the binding mode, which is the specific orientation and conformation of the ligand within the active site of the target protein. nih.govnih.gov These simulations also provide an estimation of the binding affinity, often expressed as a docking score, which is a measure of the strength of the interaction. nih.govmdpi.com For example, docking studies on quinoline-based compounds revealed promising binding affinities with docking scores ranging from -6.6 to -10.3 kcal/mol across different protein targets. nih.gov

By docking a virtual library of pyridinesulfonamide analogs into the active site of a target protein, researchers can rank the compounds based on their predicted binding affinities. This allows for the prioritization of compounds that are most likely to be active for synthesis and experimental testing. The stability of the ligand-receptor complex can be further confirmed through molecular dynamics (MD) simulations. nih.gov

Identification of Key Interacting Residues in Target Proteins

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific interactions between the ligand and the amino acid residues of the target protein. nih.govnih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. nih.gov

Identifying these key interacting residues is crucial for understanding the molecular basis of ligand recognition and for guiding the design of more potent and selective inhibitors. nih.govresearchgate.net For instance, if a particular hydrogen bond is found to be critical for binding, the ligand can be modified to strengthen this interaction. This iterative process of docking and redesign is a cornerstone of modern structure-based drug design.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net

Development of Predictive Models for Biological Activity

QSAR models are developed using a dataset of compounds for which the biological activity is known. nih.gov These models can then be used to predict the activity of new, untested compounds, such as those in a virtual library of pyridinesulfonamide analogs. nih.govresearchgate.net

The development of a robust QSAR model involves several steps, including the selection of a suitable set of molecular descriptors, the choice of a statistical method to build the model, and rigorous validation to ensure its predictive power. nih.govnih.gov For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) can be used to analyze the steric and electrostatic fields of molecules and correlate them with their biological activity. nih.govresearchgate.net

Descriptors for Pharmacological Properties

The foundation of any QSAR model is the set of molecular descriptors used to represent the chemical structures in a numerical format. nih.govscribd.com These descriptors can be broadly categorized into several types:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometric descriptors: These are derived from the 3D structure of the molecule and describe its size and shape.

Electronic descriptors: These quantify the electronic properties of the molecule, such as charge distribution and polarizability.

Hydrophobic descriptors: These measure the hydrophobicity of the molecule, which is a critical factor in its ability to cross cell membranes and interact with proteins. slideshare.net

Thermodynamic descriptors: These relate to the energy of the molecule. scribd.com

The selection of appropriate descriptors is crucial for building an accurate and predictive QSAR model. researchgate.net By carefully choosing descriptors that are relevant to the pharmacological property of interest, researchers can develop models that provide valuable insights into the structure-activity relationships of this compound and its analogs. slideshare.net

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.gov This approach is particularly valuable in ligand-based drug design, where the structure of the target receptor is unknown, and the design of new molecules relies on the information from known active compounds. nih.gov

A pharmacophore model for this compound and its analogs would typically be developed by superimposing a set of active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. mdpi.com These features are crucial for molecular recognition at the active site of a biological target. nih.gov

Key Pharmacophoric Features:

The development of a pharmacophore model involves several steps:

Selection of a training set: A group of molecules with known biological activity against a particular target is selected.

Conformational analysis: The possible three-dimensional arrangements of each molecule are generated.

Feature identification: Common chemical features among the active molecules are identified.

Pharmacophore generation and validation: A 3D model representing the arrangement of these features is created and then tested for its ability to distinguish between active and inactive compounds. nih.gov

For a molecule like this compound, the potential pharmacophoric features would likely include:

The sulfonamide group as a hydrogen bond donor and acceptor.

The pyridine (B92270) nitrogen as a hydrogen bond acceptor.

The allylamino group, which can act as a hydrogen bond donor.

The aromatic pyridine ring, which can participate in hydrophobic or pi-stacking interactions.

Once a statistically significant pharmacophore model is developed, it can be used for virtual screening of large compound libraries to identify new molecules with potentially similar or enhanced biological activity. nih.gov This approach accelerates the discovery of new lead compounds for drug development.

Interactive Table: Potential Pharmacophoric Features of this compound

Feature TypePotential Functional GroupRole in Molecular Interaction
Hydrogen Bond DonorSulfonamide (-SO2NH2), Allylamino (-NH-)Forms hydrogen bonds with acceptor groups on the target.
Hydrogen Bond AcceptorSulfonamide (-SO2-), Pyridine NitrogenForms hydrogen bonds with donor groups on the target.
Aromatic/HydrophobicPyridine RingParticipates in pi-stacking or hydrophobic interactions.
HydrophobicAllyl Group (-CH2CH=CH2)Interacts with nonpolar regions of the target.

Quantum Chemical Calculations for Conformational Analysis and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules with a high degree of accuracy. researchgate.net These methods can provide valuable insights into the conformational preferences and chemical behavior of this compound.

Conformational Analysis:

A molecule's biological activity is intrinsically linked to its three-dimensional shape. Quantum chemical methods can be used to perform a detailed conformational analysis of this compound to identify its most stable conformations (i.e., those with the lowest energy). nih.gov This involves calculating the potential energy surface of the molecule by systematically rotating its flexible bonds, such as the C-N bond of the allylamino group and the C-S bond of the sulfonamide group. The resulting low-energy conformers represent the most likely shapes the molecule will adopt and are crucial for understanding its interaction with a biological target.

Reactivity Prediction:

Quantum chemical calculations can also predict the chemical reactivity of a molecule by analyzing its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.com

Furthermore, these calculations can determine various molecular properties that influence reactivity, such as:

Electron Density Distribution: Identifies the electron-rich and electron-poor regions of the molecule, which are susceptible to electrophilic and nucleophilic attack, respectively.

Mulliken Atomic Charges: Provides the partial charge on each atom, offering insights into local reactivity. epstem.net

Molecular Electrostatic Potential (MEP) Map: Visually represents the regions of positive and negative electrostatic potential on the molecule's surface, guiding the understanding of non-covalent interactions.

Interactive Table: Predicted Quantum Chemical Properties and Their Significance

Calculated PropertySignificance for this compound
Optimized Molecular GeometryProvides the most stable 3D structure, including bond lengths and angles. epstem.net
HOMO-LUMO Energy GapIndicates the chemical reactivity and kinetic stability of the molecule. mdpi.com
Electron DensityHighlights the nucleophilic and electrophilic sites within the molecule.
Molecular Electrostatic PotentialPredicts sites for non-covalent interactions with a biological target.

By combining these computational approaches, researchers can gain a comprehensive understanding of the structural and electronic properties of this compound, which can guide the design of new derivatives with improved biological activity.

Pharmacological Mechanism of Action of 4 Allylamino 3 Pyridinesulfonamide

Identification and Validation of Primary Molecular Targets

The primary molecular targets of 4-(Allylamino)-3-pyridinesulfonamide and related pyridinesulfonamide derivatives are the human carbonic anhydrases (hCAs). mdpi.com Carbonic anhydrases are a diverse family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. mdpi.comnih.gov

There are 15 known isoforms of human α-CA, of which 12 are catalytically active. tandfonline.comnih.gov These isoforms exhibit distinct tissue distribution and cellular localization, contributing to their varied physiological roles. tandfonline.comtandfonline.com The sulfonamide group is a highly effective zinc-binding group, making compounds that possess it potent inhibitors of CA enzymes. mdpi.comresearchgate.net Long-standing research into pyridine-3-sulfonamide (B1584339) derivatives has focused on their activity as inhibitors of various carbonic anhydrase isozymes. researchgate.net Specifically, these compounds have been evaluated for their inhibitory action against several isoforms, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.comnih.gov The validation of CAs as the primary target is supported by extensive research demonstrating the direct binding and inhibition of these enzymes by sulfonamide compounds. mdpi.com

Elucidation of Downstream Signaling Pathways and Cellular Responses

The inhibition of carbonic anhydrases, particularly the tumor-associated isoforms hCA IX and hCA XII, by sulfonamide derivatives can influence critical signaling pathways involved in cancer progression. mdpi.com Overexpression of hCA IX is common in many tumors and is associated with the cellular response to hypoxia. mdpi.comnih.gov This hypoxic environment can lead to the activation of signaling pathways that promote cell survival and proliferation.

Inhibition of CA IX can disrupt the pH regulation maintained by cancer cells, impacting their ability to thrive in an acidic microenvironment. nih.gov This disruption can interfere with multiple signaling pathways. For instance, CA IX has been shown to interact with pathways involved in cellular responses to radiation. mdpi.com Furthermore, the inhibition of CAs can affect pathways crucial for cell survival and growth. While direct pathway elucidation for this compound is not detailed, related sulfonamides have been shown to impact pathways like the PI3K/Akt signaling cascade, which is fundamental in regulating cell survival, proliferation, and angiogenesis. nih.gov The hypoxic conditions that induce CA IX expression can also lead to the activation of Hypoxia-Inducible Factors (HIFs), which in turn regulate genes involved in survival, metabolism, and therapeutic resistance. mdpi.com By inhibiting a key component of the hypoxic response, sulfonamides can indirectly modulate these downstream survival signals.

Detailed Enzyme Kinetics and Characterization of Inhibitory Mechanisms

The inhibitory mechanism of this compound is characteristic of the sulfonamide class of CA inhibitors. The deprotonated sulfonamide group (SO₂NH⁻) acts as a zinc-binding group, coordinating directly to the Zn²⁺ ion located at the bottom of the enzyme's active site cavity. mdpi.comresearchgate.net This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic hydration of carbon dioxide. mdpi.com This binding effectively blocks the enzyme's catalytic activity. mdpi.com

Studies on a series of 4-substituted pyridine-3-sulfonamides have provided detailed kinetic data against various hCA isoforms. While data for the specific allylamino derivative is not singled out, the class exhibits a broad range of inhibitory activity. For example, various analogs show inhibition constants (Kᵢ) in the nanomolar range against several hCA isoforms. Molecular docking studies confirm that these compounds can selectively interact with the hydrophilic or lipophilic halves of the active site. nih.gov

Table 1: Inhibitory Activity of Representative 4-Substituted Pyridine-3-Sulfonamides against Human Carbonic Anhydrase Isoforms mdpi.comnih.gov

Compound TypehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
4-Substituted Pyridine-3-Sulfonamides58.8 - 8010Up to 271Up to 137Up to 91

Note: The data represents a range of activities for various 4-substituted pyridine-3-sulfonamide derivatives, as reported in the literature. This table illustrates the general potency of this class of compounds.

Subcellular Localization and Compartmentalization Studies

The subcellular effects of this compound are dictated by the localization of its target carbonic anhydrase isoforms. The hCA family is distributed across various cellular compartments. nih.gov

Cytosolic Isoforms: hCA I, II, III, and VII are found in the cytoplasm. tandfonline.comtandfonline.comresearchgate.net hCA II is one of the most widespread and catalytically active isoforms. tandfonline.comtandfonline.com

Membrane-Bound Isoforms: hCA IV, IX, XII, and XIV are associated with the plasma membrane. tandfonline.comresearchgate.net hCA IV is anchored via a GPI-link, while hCA IX, XII, and XIV are transmembrane proteins. nih.govresearchgate.net The tumor-associated targets hCA IX and XII are notably found on the cell surface. nih.gov

Mitochondrial Isoforms: hCA VA and VB are located within the mitochondrial matrix. tandfonline.comnih.gov

Secreted Isoforms: hCA VI is a secreted enzyme. tandfonline.comnih.gov

Given that key targets like hCA IX and hCA XII are transmembrane proteins, the primary site of action for inhibitors targeting these isoforms is the cell surface. researchgate.net This localization is critical for their role in regulating the tumor microenvironment's pH. nih.gov The inhibition of cytosolic isoforms like hCA II would occur within the cytoplasm. The diverse localization of CAs means that a single inhibitor could potentially exert effects in multiple cellular compartments, depending on its isoform selectivity and ability to cross cellular membranes.

Impact on Biological Processes and Phenotypes (e.g., Angiogenesis, Cell Growth)

The inhibition of carbonic anhydrases by sulfonamides like this compound has significant consequences for key biological processes, particularly those relevant to cancer pathology.

Cell Growth: By inhibiting tumor-associated CA isoforms, these compounds can suppress tumor growth. nih.gov CA IX, in particular, is associated with increased growth rates in both 3D spheroid cultures and in vivo models. nih.gov Its inhibition disrupts the pH balance that cancer cells require for rapid proliferation, thereby impeding growth. Pyridine-3-sulfonamide derivatives have been specifically investigated for their anticancer properties. researchgate.net

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and is often driven by hypoxia. mdpi.com The inhibition of hypoxia-induced CA IX can interfere with this process. Research has shown that inhibiting CA IX can enhance the effects of anti-angiogenic therapies, such as those targeting VEGF. nih.gov By disrupting the tumor's adaptation to hypoxic conditions, CA inhibitors can suppress the formation of new vasculature, thereby limiting tumor expansion. nih.govnih.gov

Future Directions and Emerging Research Avenues for 4 Allylamino 3 Pyridinesulfonamide

Exploration of Undiscovered Biological Activities and Therapeutic Applications

The structural backbone of 4-(Allylamino)-3-pyridinesulfonamide, a pyridinesulfonamide, suggests a number of plausible biological activities that warrant thorough investigation. The broader class of sulfonamides is known for a wide range of pharmacological effects, and it is conceivable that this specific derivative may possess unique or enhanced activities. researchgate.net

Future research should systematically screen the compound against a diverse panel of biological targets. Based on the activities of related pyridine (B92270) and sulfonamide-containing molecules, initial investigations could focus on its potential as an inhibitor of key enzyme families. For instance, many pyridinesulfonamide derivatives have been studied as carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer. nih.gov

Furthermore, the antimicrobial potential of this compound should be a primary area of focus. Given the urgent need for new antibiotics to combat drug-resistant pathogens, screening against a panel of clinically relevant bacteria and fungi is a critical step. nih.govmdpi.com Antiviral and antiparasitic activities are also possibilities, as seen with other complex heterocyclic compounds. mdpi.comnih.govnih.gov

The exploration of its anticancer properties represents another significant research avenue. Many sulfonamide derivatives have demonstrated potent antiproliferative effects against various cancer cell lines. mdpi.comnih.gov Initial studies should involve in vitro screening against a panel of human cancer cell lines to identify any cytostatic or cytotoxic effects.

Table 1: Potential Biological Activities and Therapeutic Applications for Investigation

Potential Biological Activity Therapeutic Area Rationale based on Structural Analogs
Carbonic Anhydrase InhibitionGlaucoma, Epilepsy, CancerPyridinesulfonamides are a known class of carbonic anhydrase inhibitors. nih.gov
Antibacterial/AntifungalInfectious DiseasesSulfonamides are a well-established class of antimicrobial agents. nih.govmdpi.com
AntiviralInfectious DiseasesHeterocyclic compounds often exhibit antiviral properties. mdpi.com
AntiparasiticInfectious DiseasesSimilar molecular scaffolds have shown antiplasmodial activity. nih.gov
AnticancerOncologySulfonamide derivatives have shown antiproliferative activity. mdpi.comnih.gov
Kinase InhibitionCancer, Inflammatory DiseasesPyridine-containing compounds are common kinase inhibitors. nih.gov

Development of Advanced Synthetic Routes for Scalable Production

The ability to produce this compound in a cost-effective and scalable manner is paramount for its future development. While initial laboratory-scale synthesis may be sufficient for preliminary biological testing, the transition to preclinical and clinical studies will necessitate a robust and efficient manufacturing process.

Traditional methods for sulfonamide synthesis often involve the reaction of a sulfonyl chloride with an amine. researchgate.net Future research should focus on optimizing this and other potential synthetic routes. This includes exploring different catalysts, solvent systems, and reaction conditions to maximize yield and purity while minimizing byproducts and environmental impact. researchgate.netresearchgate.net

The development of a multi-step synthesis could be streamlined through the use of flow chemistry, which can offer improved safety, efficiency, and scalability compared to traditional batch processing. Additionally, exploring enzymatic or biocatalytic methods could provide a greener and more stereoselective approach to the synthesis of this compound and its derivatives.

Table 2: Comparison of Potential Synthetic Strategies

Synthetic Method Potential Advantages Potential Challenges
Traditional Batch SynthesisWell-established chemistry. researchgate.netScalability, potential for side reactions.
Flow ChemistryImproved control, safety, and scalability.Initial setup costs, optimization of flow parameters.
Catalytic Methods (e.g., Palladium, Copper)High efficiency and selectivity. researchgate.netCatalyst cost and removal from the final product.
Enzymatic/Biocatalytic SynthesisHigh stereoselectivity, environmentally friendly.Enzyme stability and cost, substrate specificity.

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Deeper Mechanistic Insights

To fully understand the biological effects of this compound, it is crucial to move beyond identifying its primary molecular target and to elucidate its broader impact on cellular systems. The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful approach to achieve this. nih.govworldscholarsreview.org

Proteomics can be employed to identify changes in protein expression and post-translational modifications within cells or tissues upon treatment with the compound. This can reveal the downstream signaling pathways affected and provide a more comprehensive understanding of its mechanism of action. rsc.org For example, a proteomics study could reveal if the compound induces apoptosis, cell cycle arrest, or other cellular responses.

Metabolomics, the large-scale study of small molecules (metabolites), can provide a snapshot of the metabolic state of a cell or organism. rsc.org By analyzing changes in the metabolome following exposure to this compound, researchers can identify metabolic pathways that are perturbed, offering further clues about its biological function and potential off-target effects. nih.gov The application of these technologies can be instrumental in identifying biomarkers for drug efficacy and for understanding potential mechanisms of resistance. mdpi.com

Rational Design of Next-Generation Pyridinesulfonamide Derivatives

Once the initial biological activities and structure-activity relationships (SAR) of this compound are established, the next logical step is the rational design of next-generation derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov

Computational modeling and molecular docking studies can be utilized to predict how modifications to the core structure of this compound will affect its binding to a specific biological target. nih.gov This in silico approach can help prioritize the synthesis of new derivatives, saving time and resources.

Systematic modification of the allylamino and pyridinesulfonamide moieties will be key. For example, replacing the allyl group with other alkyl or aryl substituents could modulate the compound's lipophilicity and target engagement. Similarly, substitutions on the pyridine ring could enhance binding affinity and selectivity. The goal is to develop a library of related compounds that can be screened to identify candidates with superior therapeutic potential.

Collaborative Research Initiatives in Academic and Industrial Settings

The journey of a novel compound from the laboratory to the clinic is a long and arduous one that requires a multidisciplinary approach. Fostering collaborations between academic research institutions and the pharmaceutical industry will be essential for the successful development of this compound. dndi.orgnationalacademies.org

Academic laboratories are well-positioned to conduct the fundamental research needed to uncover the compound's biological activities and mechanism of action. n8research.org.uk They can also contribute to the development of novel synthetic routes and the application of cutting-edge technologies like omics.

Pharmaceutical companies, on the other hand, have the expertise and resources necessary for preclinical and clinical development, including toxicology studies, formulation development, and navigating the regulatory approval process. dndi.org Open and collaborative research models, where data and resources are shared, can accelerate the pace of discovery and development. dndi.orgfinddx.org Such partnerships can leverage the strengths of both sectors to maximize the chances of translating a promising compound like this compound into a valuable therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(allylamino)-3-pyridinesulfonamide, and how can its purity be optimized?

  • Methodology : A photo-promoted radical cascade cyclization method has been developed using 4-(allylamino)-3-cyanocoumarins as precursors. This approach introduces sulfonyl groups via multicomponent reactions under UV/visible light, achieving moderate yields (~60–70%) . To optimize purity, column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are recommended. Monitor reaction progress via TLC (Rf = 0.4 in 1:1 ethyl acetate/hexane) .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodology :

  • UV/Vis Spectroscopy : λmax at 265 nm (in methanol) confirms the sulfonamide chromophore .
  • HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% phosphoric acid (40:60 v/v) at 1.0 mL/min. Retention time: ~6.2 minutes .
  • Mass Spectrometry : ESI-MS (positive mode) shows [M+H]+ at m/z 228.1 .

Q. How should this compound be stored to ensure long-term stability?

  • Methodology : Store as a crystalline solid at -20°C in airtight, light-resistant containers. Stability studies indicate no degradation for ≥4 years under these conditions. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. What structural modifications of this compound enhance its biological activity?

  • Methodology : Structure-activity relationship (SAR) studies reveal:

  • Allylamino Group : Critical for binding to carbonic anhydrase II (Ki = 12 nM). Replacement with methylamino reduces activity by 90% .
  • Sulfonamide Position : 3-pyridine substitution improves solubility (logP = 1.2 vs. 2.5 for 4-substituted analogs) .
  • Advanced Synthesis : Introduce halogen substituents (e.g., Cl at the 5-position) via Pd-catalyzed coupling to boost potency against tumor cell lines (IC50 = 0.8 μM vs. 5.2 μM for parent compound) .

Q. How can researchers address contradictory data in synthetic yields across different methods?

  • Methodology :

  • Byproduct Analysis : Impurities like N-[(ethylamino)carbonyl]-4-[(3-methylphenyl)amino]-3-pyridinesulfonamide (up to 5%) form via incomplete allylation. Characterize using HPLC-MS and optimize reaction time/temperature .
  • Solvent Effects : Polar aprotic solvents (DMF) improve yields (75%) compared to THF (50%) due to better intermediate stabilization .

Q. What mechanistic insights explain the compound’s interaction with carbonic anhydrase isoforms?

  • Methodology :

  • Molecular Docking : The allylamino group forms hydrogen bonds with Thr199 and Glu106 residues in carbonic anhydrase II. MD simulations show a binding free energy of -9.8 kcal/mol .
  • Kinetic Studies : Competitive inhibition (Ki = 15 nM) confirmed via stopped-flow spectrophotometry using 4-nitrophenyl acetate as substrate .

Q. How do stability profiles vary under physiological vs. experimental conditions?

  • Methodology :

  • pH Stability : Stable at pH 7.4 (PBS buffer, 37°C) for 48 hours. Degrades rapidly at pH <3 (t1/2 = 2 hours), forming 3-pyridinesulfonamide and allylamine .
  • Light Sensitivity : Exposure to UV light (254 nm) for 24 hours causes 30% degradation; use amber glassware for storage .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.